molecular formula C5H2ClNS B1592968 4-Chlorothiophene-2-carbonitrile CAS No. 910553-55-8

4-Chlorothiophene-2-carbonitrile

Cat. No. B1592968
Key on ui cas rn: 910553-55-8
M. Wt: 143.59 g/mol
InChI Key: ZYSQCHVJVZREAZ-UHFFFAOYSA-N
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Patent
US08110580B2

Procedure details

Equip a 12-L reaction flask with a cooling bath, air stirrer, and thermometer probe and charge with KOH (288.6 g, 5.143 moles) and water (6.04 L) to form a solution that exotherms to about 31° C. Allow the solution to cool to about 28° C., and charge the mixture with 4-chloro-2-thiophene carbonitrile (671.3 g, 4.675 moles) (a small amount of solids are undissolved). Add EtOH (675 mL), at which time a gradual exotherm occurs and continues over 1-1.5 h to about 38° C. Stir the reaction at ambient temperature overnight. Filter the reaction mixture under vacuum, wash with water, and dry to give crude product. Dissolve the solids in EtOAc (10.0 L), treat with Na2SO4 and activated charcoal for 1-2 h, then filter and wash with EtOAc. Concentrate the filtrate on a rotary evaporator at 45° C. until solids begin to precipitate out. Release the vacuum and increase the temperature to 60-65° C. to redissolve the solids. With stirring at 60° C., add heptane (3.5 L) slowly to precipitate solids. Stir for 15-20 min at 60° C., then cool the mixture to 30-40° C. and filter. Wash the solids with heptane (2×0.75 L), and dry to give the title compound as a white solid (235.4 g, 31%). Obtain a second crop (67.8 g, 9%) from the filtrate.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
288.6 g
Type
reactant
Reaction Step Two
Name
Quantity
6.04 L
Type
solvent
Reaction Step Two
Quantity
671.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five
Name
Quantity
675 mL
Type
solvent
Reaction Step Six
Yield
31%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([C:9]#[N:10])[S:7][CH:8]=1.[O-:11]S([O-])(=O)=O.[Na+].[Na+].C>CCOC(C)=O.CCO.O>[Cl:3][C:4]1[CH:5]=[C:6]([C:9]([NH2:10])=[O:11])[S:7][CH:8]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
288.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6.04 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
671.3 g
Type
reactant
Smiles
ClC=1C=C(SC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
675 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Equip
CUSTOM
Type
CUSTOM
Details
to form a solution that exotherms to about 31° C
CUSTOM
Type
CUSTOM
Details
the reaction at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture under vacuum
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
to give crude product
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator at 45° C. until solids
CUSTOM
Type
CUSTOM
Details
to precipitate out
TEMPERATURE
Type
TEMPERATURE
Details
increase the temperature to 60-65° C.
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the solids
STIRRING
Type
STIRRING
Details
With stirring at 60° C.
ADDITION
Type
ADDITION
Details
add heptane (3.5 L) slowly
CUSTOM
Type
CUSTOM
Details
to precipitate solids
STIRRING
Type
STIRRING
Details
Stir for 15-20 min at 60° C.
Duration
17.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
cool the mixture to 30-40° C.
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash the solids with heptane (2×0.75 L)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
1.25 (± 0.25) h
Name
Type
product
Smiles
ClC=1C=C(SC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 235.4 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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